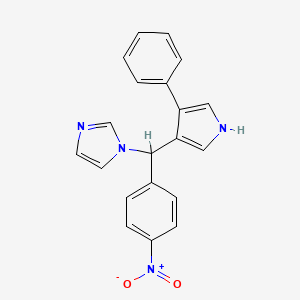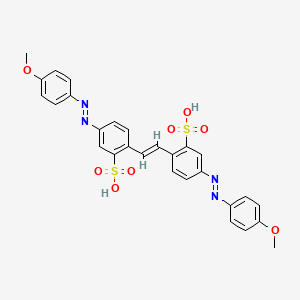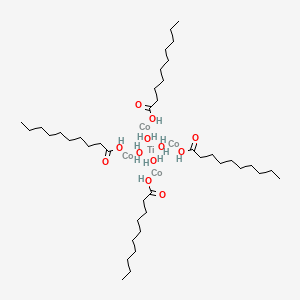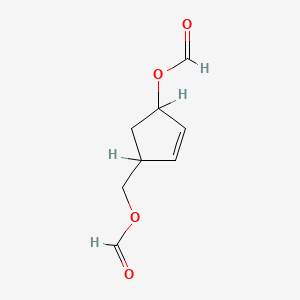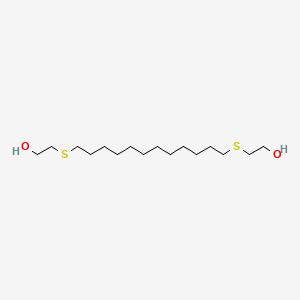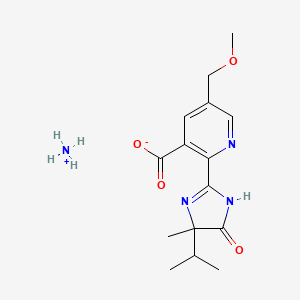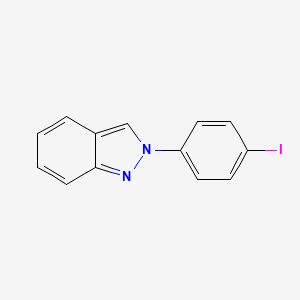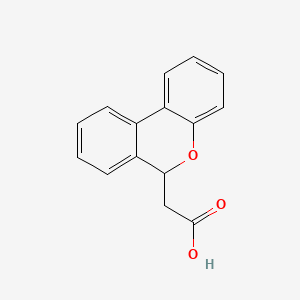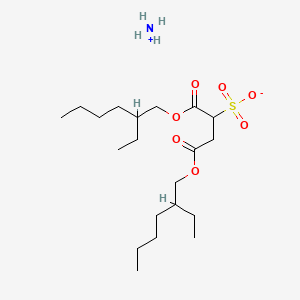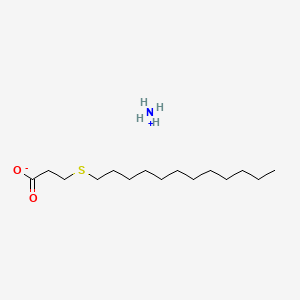
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves several steps. Typically, the process starts with the nitration of naphthalene, followed by reduction to form the corresponding amine. The hydroxylation and sulfonation steps are then carried out to introduce the hydroxyl and sulfonate groups, respectively. The final product is obtained by neutralizing the compound with sodium hydroxide.
Analyse Des Réactions Chimiques
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and electrostatic interactions with the amino and hydroxyl groups of the compound .
Comparaison Avec Des Composés Similaires
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate can be compared with other similar compounds, such as:
- Sodium 8-amino-1,5-naphthalenedisulfonate
- Sodium 3-hydroxy-1,5-naphthalenedisulfonate These compounds share similar structural features but differ in their functional groups and reactivity. Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
93776-87-5 |
|---|---|
Formule moléculaire |
C10H8NNaO7S2 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
sodium;4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
XYCKNWOLHQBPNL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


